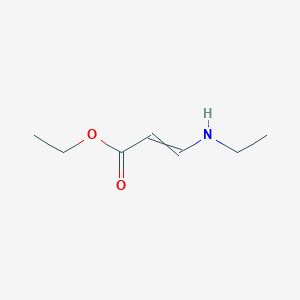

beta-Ethylaminoacrylic acid ethyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55330-56-8 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl 3-(ethylamino)prop-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-3-8-6-5-7(9)10-4-2/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

CWXQXBOCQOBFBI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC=CC(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Beta Ethylaminoacrylic Acid Ethyl Ester and Analogous Structures

Direct Amination Approaches

Direct amination involves the addition of an amine to a precursor molecule to form the target β-aminoacrylate. This can be achieved through several methods, including the Michael-type addition to unsaturated esters and catalytic hydroamination processes.

Michael-Type Addition Reactions of Amines to Alpha, Beta-Unsaturated Esters

The aza-Michael reaction, a conjugate 1,4-addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental and widely utilized method for forming carbon-nitrogen bonds. researchgate.net This reaction is a highly efficient way to synthesize β-amino esters. The reaction can be performed with primary or secondary amines and various α,β-unsaturated esters. organic-chemistry.org

The synthesis of beta-ethylaminoacrylic acid ethyl ester via this method would involve the reaction of ethylamine (B1201723) with ethyl acrylate (B77674). The reaction's efficiency can be influenced by the choice of catalyst and reaction conditions. While the reaction can proceed without a catalyst, various catalysts have been shown to improve yields and reaction times. For instance, solid lithium perchlorate (B79767) has been used to mediate the addition of amines to α,β-unsaturated esters under solvent-free conditions at room temperature, offering an environmentally friendly approach. organic-chemistry.org Other catalysts, such as ceric ammonium (B1175870) nitrate (B79036) in water and acidic alumina (B75360) under solventless conditions, have also proven effective. organic-chemistry.orgresearchgate.net Microwave irradiation has been shown to significantly decrease reaction times and increase yields for the Michael addition of amines to α,β-unsaturated esters. nih.gov

| Amine | Acceptor | Catalyst/Conditions | Yield | Reference |

| Diethylamine | Ethyl acrylate | LiClO4, solvent-free, 2-3 days | High | researchgate.net |

| Piperidine | Ethyl acrylate | LiClO4, solvent-free, 2-3 days | High | researchgate.net |

| Morpholine | Ethyl acrylate | LiClO4, solvent-free, 2-3 days | High | researchgate.net |

| (S)-(-)-α-methylbenzylamine | Methyl acrylate | Methanol (B129727), Microwave (80°C, 10 min) | 95% | nih.gov |

| Various primary amines | Ethyl acrylate | Acidic alumina, solvent-free | High | researchgate.net |

Catalytic Hydroamination Processes

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene or alkyne). This atom-economical process is a powerful tool for synthesizing amines and their derivatives. researchgate.netnih.gov For the synthesis of β-aminoacrylates, this typically involves the reaction of an amine with an alkyne such as ethyl propiolate.

Brønsted acids can be employed to catalyze hydroamination reactions. Acid catalysis can facilitate the stereoselective preparation of N-monosubstituted β-aminoacrylates. For example, acid-catalyzed condensation reactions of carbamates can produce either the E or Z isomer of the β-aminoacrylate product with high selectivity, depending on the choice of solvent. acs.org This control over stereochemistry is a significant advantage of this methodology. acs.org Triflic acid (TfOH) has also been shown to be an efficient catalyst for related tandem reactions leading to β-acylamino ketones. organic-chemistry.org

A wide range of transition metal complexes have been developed to catalyze hydroamination reactions, offering high efficiency and selectivity. berkeley.eduberkeley.edu Metals such as rhodium, iridium, palladium, copper, gold, and titanium have all been used to promote the addition of amines to unsaturated systems. berkeley.eduacs.orgresearchgate.netorganic-chemistry.org

For instance, Rh/WALPHOS catalyst systems have been used for the asymmetric reduction of heterocyclic β-aminoacrylates, which is a related transformation. acs.org Palladium iodide has been used as a catalyst for the hydroamination of arylacetylenes with anilines without the need for additional ligands. researchgate.net Gold(I) complexes have been shown to effectively catalyze the hydroamination of phenylacetylene (B144264) and the hydroarylation of ethyl propiolate. researchgate.net Titanium complexes, such as [Cp2TiMe2], are effective for a one-pot hydroamination/hydrosilylation sequence, converting alkynes and primary amines into secondary amines. organic-chemistry.org Copper-catalyzed systems have also been developed for the conjugate addition of amines to α,β-unsaturated olefins. organic-chemistry.org

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| Rh/WALPHOS | Heterocyclic β-aminoacrylate carboxylic acids | N-heterocyclic β2-amino acids | High enantioselectivity (≥97% ee) | acs.org |

| Palladium iodide | Arylacetylenes, Anilines | N-Aryl enamines | Ligand-free conditions | researchgate.net |

| Gold(I) complexes | Phenylacetylene, Mesitylamine | N-Aryl enamines | Efficient catalysis | researchgate.net |

| Ti-complexes ([Cp2TiMe2]) | Alkynes, Primary amines | Secondary amines | One-pot hydroamination/hydrosilylation | organic-chemistry.org |

| Cu-complexes | α,β-unsaturated olefins, Aromatic amines | β-amino compounds | Mild conditions, high yields | organic-chemistry.org |

Multicomponent Reaction Sequences for Beta-Aminoacrylate Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity and complexity. nih.govnih.gov

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses are a cornerstone of green chemistry, minimizing waste and saving time and resources by avoiding the isolation and purification of intermediate products. Several one-pot protocols have been developed for the synthesis of β-amino acid derivatives and related structures. nih.gov

The Mannich reaction, a classic example of a multicomponent reaction, can be used to synthesize β-amino ketones and, by extension, related β-amino esters. rsc.org These reactions often involve an aldehyde, an amine, and a compound with an active hydrogen, such as an ester. Catalysts for these reactions can range from diarylborinic acid esters to various nanocatalysts, which can offer high yields and recyclability. rsc.orgorganic-chemistry.org For example, a three-component, one-pot reaction between an aromatic aldehyde, an enolizable ketone or β-keto ester, and a nitrile in the presence of acetyl chloride can efficiently produce β-acetamido esters. organic-chemistry.org

Another powerful MCR is the Ugi reaction, which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com This reaction has been adapted for the synthesis of a wide variety of amino acid derivatives. mdpi.com While not a direct route to β-aminoacrylates, the principles of MCRs demonstrated by the Ugi and Mannich reactions are applied to develop novel one-pot syntheses for these target structures, often involving tandem reactions like Knoevenagel condensation followed by an aza-Michael addition. researchgate.net

Formylation and Subsequent Amination Routes

The synthesis of this compound, a prominent member of the β-enamino ester class, is most commonly and efficiently achieved through the direct condensation of a β-ketoester with a primary amine. This pathway represents a direct amination of the ketoester. While the outline specifies "formylation and subsequent amination," the direct condensation of ethyl acetoacetate (B1235776) with ethylamine is the predominant and most straightforward route, effectively yielding the target compound in a single, high-yielding step.

Alternative methods, such as those involving N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), can also be employed. DMFDMA can react with active methylene (B1212753) compounds like ethyl phenylacetate (B1230308) to generate enamino esters, providing another synthetic route to analogous structures. nih.gov

Optimization of Reaction Parameters and Process Control

The optimization of reaction conditions is crucial for maximizing the yield, purity, and efficiency of this compound synthesis. Key parameters include the choice of solvent, reaction temperature, pressure, and the use of catalysts.

The solvent plays a critical role in the synthesis of β-enamino esters, influencing reaction rates and equilibrium positions. Polar solvents are generally known to promote the formation of enamines. nih.gov However, numerous studies have demonstrated that solvent-free conditions are often optimal, providing benefits in terms of reaction rate, yield, and environmental impact (green chemistry). organic-chemistry.orgresearchgate.net

In a model study reacting ethyl acetoacetate with aniline, various solvents were tested to determine their effect on product yield. The results indicated that while ethanol (B145695) provided a reasonable yield, conducting the reaction without any solvent resulted in a significantly higher yield in a shorter time frame. researchgate.net

| Solvent | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| None (Solvent-free) | 0.5 | 95 | researchgate.net |

| Ethanol | 3 | 85 | researchgate.net |

| Acetonitrile (B52724) | 5 | 70 | researchgate.net |

| Dichloromethane (DCM) | 6 | 65 | researchgate.net |

| Tetrahydrofuran (THF) | 6 | 60 | researchgate.net |

| Toluene (B28343) | 8 | 50 | researchgate.net |

The data suggests that the presence of a solvent can lower the reaction rate compared to solvent-free conditions. researchgate.net This is often attributed to the dilution effect and the energy required to heat the solvent mass.

Temperature is a critical parameter that must be carefully controlled to achieve high yields and selectivity. The optimal temperature can vary significantly depending on the specific reactants, catalysts, and whether a solvent is used.

Moderate to High Temperatures: Many direct condensation reactions are carried out at elevated temperatures, such as refluxing in a solvent like toluene or ethanol, to drive the dehydration equilibrium towards the product. nih.gov Temperatures around 60-65°C have been reported for reactions in methanol or DMF. nih.govresearchgate.net

Room Temperature: With the use of highly efficient catalysts, the reaction can proceed smoothly at room temperature, offering energy savings and potentially higher selectivity. acgpubs.org

Low Temperatures: In some protocols, particularly those employing highly reactive reagents like titanium tetrachloride (TiCl4) to facilitate enamine formation, low temperatures (0-10°C) are maintained during reagent addition to control the reaction's exothermicity and prevent side reactions. mychemblog.com

Excessively high temperatures can lead to the degradation of reactants or products, resulting in lower yields. For instance, in related syntheses, it has been observed that increasing the temperature beyond an optimal point does not improve the yield and may favor the formation of byproducts. mdpi.com

Pressure is generally maintained at atmospheric levels for this synthesis. However, distillation at reduced pressure is a common technique used during the purification phase to remove solvents and unreacted starting materials without requiring high temperatures that could decompose the desired enamino ester. mychemblog.com

Acid Catalysis: Simple acids like acetic acid or p-toluenesulfonic acid (PTSA) are effective catalysts. nih.govorganic-chemistry.org They function by protonating the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Lewis Acid Catalysis: Various Lewis acids have been shown to be highly effective, often allowing the reaction to proceed under milder conditions (e.g., room temperature) and in shorter times. These catalysts activate the carbonyl group by coordination.

Below is a table summarizing various catalysts used in the synthesis of β-enamino esters and their reported performance.

| Catalyst | Conditions | Typical Yields | Reference |

|---|---|---|---|

| Acetic Acid (0.1 eq) | Solvent-free, Ultrasound | Good | organic-chemistry.org |

| Zn(ClO4)2·6H2O | Solvent-free | >70% | acgpubs.org |

| Sc(OTf)3 (5 mol%) | Solvent-free | 70-95% | acgpubs.org |

| Bi(TFA)3 | Water | 63-98% | acgpubs.org |

| Ferric (III) Ammonium Nitrate | Solvent-free, RT | 69-92% | acgpubs.org |

| LaCl3·7H2O | CH2Cl2, RT | 85-93% | acgpubs.org |

| Ceric Ammonium Nitrate (CAN) | - | 70-93% | acgpubs.org |

| B2O3/Al2O3 | Solvent-free | High | researchgate.net |

Catalyst loading is typically kept low (catalytic amounts) to ensure efficiency and minimize cost and potential contamination of the final product. For instance, scandium triflate has been shown to be effective at just 5 mol% and can be recovered and reused multiple times without significant loss of activity. acgpubs.org

Advanced Separation and Isolation Techniques in Beta-Aminoacrylate Synthesis

The purification of this compound and its analogs from the reaction mixture is a critical step to obtain a product of high purity. The choice of technique depends on the scale of the synthesis, the physical properties of the product (e.g., solid or liquid), and the nature of any impurities.

Common laboratory and industrial separation techniques include:

Filtration: If the product is a solid that crystallizes or precipitates from the reaction mixture upon cooling, simple filtration is an effective first step. The collected solid can then be washed with a suitable solvent (like cold ethanol or ether) to remove soluble impurities. nih.govzenodo.org

Extraction: Liquid-liquid extraction is frequently used to separate the product from the reaction mixture. For example, the reaction mixture can be diluted with an organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water or brine to remove water-soluble catalysts and byproducts. nih.govmdpi.com

Distillation: For liquid β-enamino esters, distillation under reduced pressure (vacuum distillation) is a highly effective method for purification. This technique allows for boiling at a lower temperature, preventing thermal decomposition of the compound. mychemblog.com

Chromatography: Column chromatography, particularly silica (B1680970) gel flash chromatography, is a powerful technique for purifying small to moderate quantities of the product to a very high degree of purity. A gradient of solvents, such as petroleum ether/ethyl acetate, is often used to elute the compound from the silica gel column. mdpi.comresearchgate.net

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system (e.g., dilute acetic acid, ethanol) can be used to obtain highly pure crystalline material. This method relies on the difference in solubility of the product and impurities in the chosen solvent at different temperatures. zenodo.org

Trituration: This technique involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. Ether is a common solvent used for triturating crude β-enamino esters to remove unreacted starting materials. zenodo.org

The selection and sequence of these techniques are optimized to achieve the desired purity with maximum product recovery.

Chemical Reactivity and Mechanistic Investigations of Beta Ethylaminoacrylic Acid Ethyl Ester

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of beta-ethylaminoacrylic acid ethyl ester is characterized by the interplay of its enamine and ester functional groups. This unique combination imparts both nucleophilic and electrophilic properties to the molecule, allowing it to participate in a diverse range of chemical transformations.

Reactivity at the Electron-Deficient Beta-Carbon Position

The β-carbon of the enamine moiety is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This makes it susceptible to attack by nucleophiles. The nitrogen atom of the ethylamino group, however, donates electron density to the α-β double bond, which can modulate the reactivity of the β-carbon. This position is a key site for nucleophilic addition reactions, a fundamental class of reactions in organic chemistry where a nucleophile forms a covalent bond with an electron-deficient species. libretexts.org The general mechanism involves the approach of the nucleophile to the electrophilic carbon, leading to the formation of a tetrahedral intermediate, which then proceeds to the final product. libretexts.org

Transformations Involving the Amino and Ester Functionalities

The amino and ester groups of this compound also exhibit characteristic reactivities. The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic and basic properties, allowing it to react with various electrophiles.

The ester functionality is susceptible to nucleophilic acyl substitution. For instance, hydrolysis of the ester can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid. saskoer.ca Saponification, the hydrolysis of an ester using a hydroxide (B78521), is a classic example of this type of transformation. saskoer.ca The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group. saskoer.ca

Pericyclic Reactions and Cycloaddition Chemistry Involving the Enamine Moiety

The enamine double bond in this compound can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. msu.edu These reactions are often characterized by their high stereospecificity and are not typically influenced by solvents or the presence of radical initiators. msu.edu

Cycloaddition reactions, a major class of pericyclic reactions, are particularly relevant. msu.edu In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. The enamine moiety can act as the 2π-electron component in [2+2], [4+2] (Diels-Alder), and other cycloaddition reactions. The stereochemical outcome of these reactions is often predictable based on the Woodward-Hoffmann rules.

Functional Group Interconversions and Derivatizations of the Core Scaffold

The functional groups present in this compound provide handles for a variety of interconversions and derivatizations. ub.eduvanderbilt.edu For instance, the ester group can be reduced to an alcohol or converted to an amide. The amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities.

Derivatization of the core scaffold allows for the synthesis of a wide array of new compounds with potentially interesting chemical and biological properties. For example, derivatizing agents can be used to enhance the sensitivity of detection in analytical techniques like mass spectrometry. nih.gov

| Functional Group | Transformation | Reagents |

| Ester | Hydrolysis to Carboxylic Acid | H₃O⁺ or OH⁻ |

| Ester | Reduction to Alcohol | LiAlH₄, DIBAL-H |

| Ester | Amidation | R₂NH |

| Amino | Acylation | Acyl chlorides, Anhydrides |

| Amino | Alkylation | Alkyl halides |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. A combination of experimental and computational techniques is often employed for this purpose.

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. These theoretical studies can provide detailed insights into the electronic structure of reactants, intermediates, and products, helping to rationalize observed reactivities and selectivities. For instance, computational methods can be employed to understand the regioselectivity and stereoselectivity of cycloaddition reactions involving the enamine moiety.

Spectroscopic Monitoring of Reaction Intermediates for Pathway Confirmation

The confirmation of a proposed reaction pathway for transformations involving this compound would heavily rely on the use of in-situ spectroscopic techniques. These methods allow for the monitoring of the reaction mixture as it evolves, providing snapshots of the species present at any given time. The primary spectroscopic tools for such investigations would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Hypothetical Application of Spectroscopic Methods:

In a typical reaction, such as the synthesis of a pyrazolone (B3327878) derivative from this compound and a hydrazine (B178648), one could anticipate the formation of several transient species. The initial step would likely involve the nucleophilic attack of the hydrazine on the electrophilic β-carbon of the enamino ester. This would lead to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) and ethylamine (B1201723) would then lead to the cyclized pyrazolone product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Low-temperature NMR studies could potentially be employed to slow down the reaction rates and increase the concentration of transient intermediates to a detectable level. By acquiring ¹H and ¹³C NMR spectra at various time points during the reaction, it might be possible to observe the appearance and disappearance of signals corresponding to the proposed intermediates.

Infrared (IR) Spectroscopy:

Attenuated Total Reflectance (ATR)-IR spectroscopy is another powerful tool for in-situ reaction monitoring. Changes in the vibrational frequencies of key functional groups could provide evidence for the formation of intermediates. For instance, the disappearance of the characteristic C=C stretching vibration of the enamino ester and the appearance of new N-H or C-N stretching bands could indicate the initial nucleophilic addition.

Mass Spectrometry (MS):

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the detection of charged intermediates. By directly sampling the reaction mixture, it may be possible to observe the mass-to-charge ratio of protonated or otherwise charged transient species, providing direct evidence for their existence.

Applications in Complex Organic Synthesis and Material Sciences

Building Blocks for Diverse Heterocyclic Compounds

The reactivity of beta-ethylaminoacrylic acid ethyl ester and its analogs, such as ethyl 3-aminocrotonate, makes them key intermediates in the synthesis of various heterocyclic compounds. haui.edu.vn These heterocycles are integral to the development of pharmaceuticals and other biologically active molecules.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrroles)

Substituted pyridines, which are core structures in many pharmaceutical agents, can be synthesized using β-enamino esters. For instance, the reaction of β-enamino carbonyl compounds with certain reagents can lead to the formation of multi-substituted pyridines. nih.gov One common approach is a variation of the Hantzsch pyridine (B92270) synthesis, where a β-enamino ester is reacted with a 1,3-dicarbonyl compound and an aldehyde. While specific examples directly utilizing this compound are not extensively detailed in readily available literature, the general reactivity pattern of β-enamino esters points to its utility in similar transformations. For example, ethyl 3-aminocrotonate is a key reactant in the synthesis of 4-substituted-1,4-dihydropyridines, such as the vasodilator Felodipine, through a cycloaddition reaction. google.com

Pyrroles, another important class of nitrogen-containing heterocycles, can also be synthesized from β-enamino esters. The Paal-Knorr pyrrole (B145914) synthesis, a classic method for constructing the pyrrole ring, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.orgalfa-chemistry.com β-Enamino esters can serve as precursors to the requisite 1,4-dicarbonyl compounds or can be directly involved in modified versions of this synthesis. An iodine-catalyzed reaction of tosylhydrazones with β-enamino esters under visible light irradiation provides a route to tri- and tetra-substituted pyrroles. organic-chemistry.org

| Heterocycle | Synthetic Method | Reactant Analog | Significance |

|---|---|---|---|

| 4-Substituted-1,4-dihydropyridines | Hantzsch-type cycloaddition | Ethyl 3-aminocrotonate | Core of drugs like Felodipine. google.com |

| Tri- and Tetra-substituted pyrroles | Iodine-catalyzed C(sp3)-H functionalization | β-Enamino esters | Versatile building blocks for complex molecules. organic-chemistry.org |

Construction of Fused Heterocyclic Systems

The utility of this compound extends to the synthesis of more complex fused heterocyclic systems. These structures, where one heterocyclic ring is fused to another ring system, are prevalent in many biologically active natural products and synthetic drugs.

Quinolines, which consist of a benzene (B151609) ring fused to a pyridine ring, are a prominent example. The Conrad–Limpach and Combes quinoline (B57606) syntheses involve the reaction of anilines with β-ketoesters or β-diketones to form an enamine intermediate, which then undergoes cyclization. nih.gov β-Aminoacrylates, including derivatives of this compound, can participate in similar condensation and cyclization reactions to afford quinoline derivatives. A photoredox-catalyzed three-component reaction of β-aminoacrylates with bromomalonates and electron-deficient olefins has been shown to produce highly substituted tetrahydroquinolines, which can be oxidized to quinolines. thieme-connect.de

Furthermore, reactions involving β-enamino esters can lead to the formation of pyrrolo[3,4-c]pyridines. An improved synthesis of this fused heterocyclic system has been developed through the reinvestigation of the reaction between maleimides and ethyl 3-aminocrotonates. acs.org

Precursors in the Total Synthesis of Bioactive Molecules (Focus on synthetic routes)

The total synthesis of complex, biologically active natural products is a significant endeavor in organic chemistry. scripps.eduyoutube.comstanford.edutotal-synthesis.com While a specific, detailed total synthesis of a major bioactive molecule directly employing this compound as a key precursor is not prominently featured in the reviewed literature, the structural motif of β-amino esters is a common feature in many bioactive compounds.

The versatility of β-enamino esters as intermediates for synthesizing heterocycles like pyridines and pyrroles underscores their potential in the total synthesis of alkaloids and other nitrogen-containing natural products. haui.edu.vn For example, the synthesis of Felodipine, a calcium channel blocker, relies on a cyclocondensation reaction involving ethyl 3-aminocrotonate, a close analog of this compound. haui.edu.vn This highlights the role of such building blocks in accessing medicinally important molecules.

The general synthetic utility of β-aminoacrylates in forming carbon-carbon and carbon-nitrogen bonds makes them valuable tools for assembling the carbon skeletons of complex targets. Their ability to participate in cycloaddition and condensation reactions allows for the efficient construction of cyclic and heterocyclic systems that are often found at the core of bioactive natural products.

Utility in Polymer Chemistry and Advanced Functional Materials Development

In addition to its applications in small molecule synthesis, this compound and related compounds are valuable monomers in polymer chemistry. The presence of both an amine and an acrylate (B77674) functionality allows for their participation in various polymerization reactions, leading to the creation of functional polymers with tailored properties.

Monomer in Copolymerization and Homopolymerization Reactions

This compound can undergo polymerization through its acrylate group. While the safety data sheet for the related ethyl 3-aminocrotonate indicates that hazardous polymerization does not occur under normal conditions, specific initiators or reaction conditions can be employed to induce polymerization. fishersci.com

More commonly, such functionalized acrylates are used in copolymerizations with other monomers to introduce specific functionalities into the resulting polymer chain. For example, the copolymerization of acrylic acid and acrylamide (B121943) can be used to create superabsorbent polymers. mdpi.com The incorporation of a monomer like this compound would introduce pendant amino groups along the polymer backbone. These amino groups can serve as sites for further modification or can impart specific properties to the polymer, such as pH-responsiveness or the ability to coordinate with metal ions.

The synthesis of poly(β-amino esters) (PBAEs) through the Michael addition of amines to diacrylates is a well-established method for creating biodegradable and pH-responsive polymers for biomedical applications such as gene delivery. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net While this typically involves the reaction of a primary or secondary amine with a diacrylate, the principle of Michael addition is relevant to the reactivity of the enamine tautomer of this compound.

Engineering of Tailored Polymer Architectures

The functional groups present in this compound allow for the engineering of specific polymer architectures. The amino group can act as a site for cross-linking, leading to the formation of hydrogels and other network polymers.

For instance, hydrogels with β-aminoacrylate cross-links can be formed through the amino-yne "click" reaction between alkynoates and secondary amines. acs.org These hydrogels can exhibit pH-responsive degradation, making them suitable for controlled drug release applications. Similarly, the amine functionality in polymers derived from this compound could be reacted with cross-linking agents like pyromellitic dianhydride to form cross-linked polymer networks. mdpi.com

The ability to control the incorporation of such functional monomers into polymer chains allows for the design of materials with specific properties for a range of applications, from biomaterials to coatings. nih.gov

| Polymer Architecture | Synthetic Approach | Key Feature | Potential Application |

|---|---|---|---|

| Linear Copolymers | Radical copolymerization with other acrylates | Pendant amino groups | Functional coatings, pH-responsive materials |

| Cross-linked Hydrogels | Reaction of pendant amino groups with cross-linkers | pH-responsive degradation | Controlled drug delivery. acs.org |

| Poly(β-amino esters) | Michael addition with diacrylates | Biodegradability, pH-responsiveness | Gene delivery. nih.gov |

Analytical and Spectroscopic Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating beta-ethylaminoacrylic acid ethyl ester from starting materials, byproducts, and impurities. The choice of technique depends on the specific analytical goal, such as purity assessment or real-time reaction monitoring.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds and is well-suited for assessing the purity of this compound. birchbiotech.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. ccsknowledge.com For amines and their derivatives, derivatization is sometimes employed to make the compounds less polar and more volatile, which improves stability and peak shape. researchgate.net

Purity is determined by injecting a vaporized sample onto a capillary column. ccsknowledge.com The separated components are detected by a sensor, typically a Flame Ionization Detector (FID), which is sensitive to organic compounds. The resulting chromatogram displays peaks corresponding to each component. The purity of the target compound is calculated by dividing its peak area by the total area of all peaks, excluding the solvent peak, and expressing the result as a percentage. birchbiotech.com Due to the polar nature of the N-H group in this compound, a polar stationary phase (e.g., a polyethylene (B3416737) glycol-based column) is often suitable for achieving optimal separation from less polar impurities.

Table 1: Illustrative GC Parameters for Purity Analysis

| Parameter | Condition |

| Column | HP-5MS (or similar), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C (FID) |

| Oven Program | Start at 80°C, ramp at 10°C/min to 250°C |

| Split Ratio | 50:1 |

Note: These parameters are illustrative and require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds, making it ideal for both purity assessment and reaction monitoring of this compound. biaseparations.com The method separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure.

For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By monitoring the reaction mixture over time, HPLC can track the consumption of reactants and the formation of the product. The purity of the final product can be accurately determined by analyzing the peak areas in the chromatogram, often using a UV detector set to a wavelength where the conjugated system of the molecule absorbs strongly.

Table 2: Typical RP-HPLC Conditions for Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) and Water (or phosphate (B84403) buffer), gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detector | UV/VIS at 265 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions, including the formation of enamines. nih.govsciforum.netlibretexts.org The technique involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).

To monitor the synthesis of this compound, three spots are typically applied to the TLC plate: the starting material (e.g., ethyl acetoacetate), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the starting material will diminish in the reaction mixture lane, while a new spot for the more polar enamine product will appear with a different retention factor (Rf). researchgate.net The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. researchgate.net Visualization is often achieved under UV light, as the conjugated π-system of the product is typically UV-active, or by using chemical stains like potassium permanganate.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the precise molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the connectivity of atoms and the stereochemistry of this compound can be established. Two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) can further confirm these assignments.

For this compound, the presence of a strong intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen often results in the Z-isomer being the predominantly observed form. This hydrogen bonding significantly influences the chemical shifts, particularly for the N-H and vinyl protons.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | br s | 1H | N-H |

| ~4.55 | s | 1H | =CH -COOEt |

| 4.10 | q | 2H | -O-CH₂ -CH₃ |

| 3.25 | q | 2H | -NH-CH₂ -CH₃ |

| 1.25 | t | 3H | -O-CH₂-CH₃ |

| 1.15 | t | 3H | -NH-CH₂-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C =O |

| ~161.0 | C -NH |

| ~85.0 | =C H-COOEt |

| ~58.5 | -O -CH₂-CH₃ |

| ~38.0 | -NH-C H₂-CH₃ |

| ~15.0 | -NH-CH₂-C H₃ |

| ~14.5 | -O-CH₂-C H₃ |

Note: Predicted chemical shifts are estimates based on typical values for similar structural motifs and may vary.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. The molecule then fragments in a predictable manner. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangements. The presence of the nitrogen atom and the ethylamino group will also lead to characteristic fragmentation patterns, such as alpha-cleavage adjacent to the nitrogen.

Table 5: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Fragmentation Pathway |

| 157 | [M]⁺ | Molecular Ion |

| 142 | [M - CH₃]⁺ | Loss of a methyl radical |

| 128 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage at N-ethyl) |

| 112 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester |

| 84 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

| 55 | [C₃H₃O]⁺ | Acryloyl fragment ion nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification of functional groups within a molecule. These vibrational spectroscopy methods provide a molecular fingerprint, allowing for the characterization of this compound by identifying its key chemical bonds.

In IR spectroscopy, the absorption of infrared radiation by the molecule at specific frequencies corresponds to the vibrational transitions of its functional groups. scienceskool.co.uk For this compound, the presence of an amino group, an ester group, and a carbon-carbon double bond gives rise to a series of characteristic absorption bands. The N-H stretching vibrations of the primary amine are typically observed in the region of 3300-3500 cm⁻¹, often appearing as two distinct bands for the symmetric and asymmetric stretching modes. libretexts.org The carbonyl (C=O) stretching of the α,β-unsaturated ester is a strong and sharp absorption band typically found in the range of 1705-1725 cm⁻¹. instanano.com The C=C stretching vibration of the alkene is expected to appear around 1650 cm⁻¹. libretexts.org Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. researchgate.net While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the C=C double bond is expected to produce a strong Raman signal. The symmetric vibrations of the molecule will also be prominent in the Raman spectrum. The combination of both IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational modes, aiding in its unambiguous identification. researchgate.net

Table 1: Predicted Infrared (IR) and Raman Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 (sharp, medium) | Weak |

| Alkene (C=C) | Stretching | ~1650 (variable) | Strong |

| Ester (C=O) | Stretching | 1705-1725 (strong, sharp) | Medium |

| Ester (C-O) | Stretching | 1300-1000 (strong) | Weak |

| Alkyl (C-H) | Stretching | 2850-2960 (strong) | Medium |

Quantitative Analytical Methodologies

Development of Robust Quantitative Assays

The development of robust and reliable quantitative assays is crucial for determining the concentration and purity of this compound in various samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for the quantitative analysis of related compounds such as amino acids and acrylic esters, and are therefore suitable for this purpose. nih.govscitepress.org

An HPLC method for this compound would typically involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). mtak.hucore.ac.uk Detection can be achieved using a UV detector, as the conjugated system in the molecule is expected to absorb UV light. For enhanced sensitivity and specificity, mass spectrometry (MS) can be coupled with HPLC (LC-MS), which also provides structural information about the analyte. nih.gov The development of a quantitative HPLC method requires optimization of several parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, to achieve good separation, peak shape, and sensitivity.

Gas chromatography is another viable technique, particularly for volatile and thermally stable compounds. tandfonline.com For the analysis of this compound, a capillary column with a suitable stationary phase (e.g., a polar column like those with polyethylene glycol phases) would be used. scitepress.org Detection can be performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). google.com Sample preparation for GC analysis might involve derivatization to improve volatility and thermal stability, although direct injection may also be possible.

The choice between HPLC and GC will depend on the specific application, the sample matrix, and the required sensitivity. Both methods, when properly developed and validated, can provide accurate and precise quantitative data for this compound.

Method Validation for Purity and Concentration Determination

Once a quantitative method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a critical process that demonstrates the reliability, accuracy, and precision of the analytical procedure. The validation of an analytical method for the determination of purity and concentration of this compound should be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.gov

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. sci-hub.se

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These are typically determined based on the signal-to-noise ratio of the analytical signal. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

A comprehensive validation study ensures that the analytical method for this compound is reliable for its intended use, whether for quality control during manufacturing, stability studies, or other applications requiring accurate determination of purity and concentration.

Table 2: Typical Validation Parameters for a Quantitative HPLC Method

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like beta-ethylaminoacrylic acid ethyl ester. ornl.govresearchgate.netrsc.org These computational methods allow for the determination of molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding the molecule's stability and reactivity.

The electronic structure of this compound is characterized by the interplay between the electron-donating ethylamino group and the electron-withdrawing ethyl ester group, mediated by the conjugated π-system of the acrylic backbone. This conjugation leads to a delocalization of electron density across the molecule. The nitrogen atom of the ethylamino group donates electron density into the C=C double bond, increasing the electron density at the α-carbon and influencing the energies of the frontier molecular orbitals.

Frontier molecular orbital (FMO) theory is crucial for understanding the molecule's reactivity. youtube.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the C=C π-bond, making the molecule nucleophilic. The LUMO is anticipated to be localized on the α,β-unsaturated ester moiety, rendering the β-carbon electrophilic.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. Computational studies on analogous enamine and ester systems can provide insights into the expected HOMO-LUMO gap for this compound.

Table 1: Calculated Frontier Molecular Orbital Energies for Analogous Systems (Note: These are representative values for illustrative purposes based on calculations of similar molecules and may not be the exact values for this compound.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Ethyl Acrylate (B77674) | -7.5 | -0.8 | 6.7 |

| N-ethylenamine | -5.9 | 1.2 | 7.1 |

This interactive table is based on typical values found in computational chemistry literature for similar functional groups.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. The molecule possesses multiple reactive sites: the nucleophilic nitrogen, the nucleophilic α-carbon, the electrophilic β-carbon, and the electrophilic carbonyl carbon of the ester.

The enamine character of the molecule makes the β-carbon susceptible to electrophilic attack, while the α,β-unsaturated ester system predisposes the β-carbon to nucleophilic (Michael) addition. researchgate.net Computational studies on the reactions of enamines with electrophiles, such as nitroalkenes, have shown that the reaction can proceed through various pathways, including the formation of cyclobutane (B1203170) intermediates. acs.org The thermodynamic stability of these intermediates and the transition states leading to them can be calculated to predict the most likely reaction outcome.

The nucleophilicity of the enamine can be quantified computationally through indices derived from the electronic structure. nih.gov These calculations can help in comparing the reactivity of this compound with other nucleophiles. Similarly, the electrophilicity of the β-carbon can be assessed.

In reactions with nucleophiles, the selectivity of the attack (e.g., 1,4-addition versus 1,2-addition to the carbonyl group) can be investigated by calculating the activation energies for the different reaction pathways. The aminolysis of esters, for instance, proceeds via a nucleophilic addition-elimination mechanism, and computational chemistry can model the tetrahedral intermediate and the leaving group propensities. acs.orgchemistrysteps.comnih.govresearchgate.net

Table 2: Predicted Reactivity at Different Sites of this compound (This table is a qualitative prediction based on the electronic properties of the functional groups.)

| Site | Predicted Reactivity | Potential Reactions |

| Nitrogen Atom | Nucleophilic, Basic | Protonation, Alkylation, Acylation |

| α-Carbon | Nucleophilic | Alkylation (minor pathway) |

| β-Carbon | Electrophilic | Michael Addition |

| Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution |

This interactive table summarizes the expected reactivity based on general principles of organic chemistry and computational studies of related systems.

Conformational Analysis and Stereochemical Considerations

The flexibility of the ethyl groups and the single bonds in the acrylic backbone allows this compound to exist in several conformations. Conformational analysis, aided by computational methods, is essential for understanding the molecule's three-dimensional structure and its influence on reactivity and physical properties. youtube.com

Rotation around the C-N and C-C single bonds leads to different spatial arrangements of the substituents. For the enamine part, s-cis and s-trans conformers concerning the C=C-N linkage are possible. Similarly, for the ester part, s-cis and s-trans conformers with respect to the C=C-C=O system can exist. The relative energies of these conformers can be calculated to determine the most stable conformations. Steric hindrance between the substituents plays a significant role in determining the preferred geometry. nih.gov

Stereochemically, the C=C double bond can exist as either the E or Z isomer. uou.ac.in The relative stability of these isomers can be determined through computational calculations of their ground-state energies. The synthetic route to the molecule often dictates the predominant isomer formed. Interconversion between the E and Z isomers may be possible under certain conditions, such as photoirradiation or acid/base catalysis, and the energy barrier for this isomerization can be computationally estimated.

Table 3: Relative Energies of Possible Conformations of a Model Enamino Ester (Note: This is an illustrative example based on general principles of conformational analysis.)

| Conformation (around C-N bond) | Dihedral Angle (C=C-N-C) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0 (most stable) |

| s-cis | ~0° | 2-5 |

This interactive table illustrates the typical energy differences between s-cis and s-trans conformers in similar systems.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or reactants. oup.comresearchgate.netacs.orgtandfonline.comulisboa.pt MD simulations model the movements of atoms and molecules over time, offering insights into intermolecular forces and condensed-phase properties.

In a solvent, the interactions between the solute (this compound) and the solvent molecules will influence its conformation and reactivity. In polar protic solvents like water or ethanol (B145695), the nitrogen atom and the carbonyl oxygen can act as hydrogen bond acceptors. The N-H proton can act as a hydrogen bond donor. MD simulations can quantify the extent and lifetime of these hydrogen bonds.

In nonpolar solvents, van der Waals interactions will be the dominant intermolecular forces. MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This can reveal the solvation shell structure around the molecule.

For reactions in solution, MD simulations can be used to study the diffusion of reactants and the formation of reactant-reactant complexes. By understanding the local environment around the reactive sites, one can gain insights into how the solvent might mediate the reaction. For example, the aggregation of solute molecules can be studied, which might be relevant in concentrated solutions.

Process Chemistry Considerations and Sustainable Synthesis Development

Implementation of Continuous Flow Chemistry for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the scalable production of fine chemicals, including β-amino acid esters. mdpi.com Continuous flow systems, such as microreactors or continuous stirred-tank reactors (CSTRs), offer numerous advantages for the synthesis of beta-ethylaminoacrylic acid ethyl ester. mdpi.com

One of the primary benefits of flow chemistry is superior control over reaction parameters. rsc.org The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange, mitigating the risks associated with exothermic reactions and enabling precise temperature control. beilstein-journals.org This enhanced control leads to more consistent product quality and higher yields. Furthermore, reaction times can be significantly reduced. For instance, in the enzymatic synthesis of related β-amino acid esters, a reaction that required 24 hours to achieve a desirable yield in a batch reactor was completed in just 30 minutes in a continuous-flow microreactor. mdpi.com

The scalability of continuous flow processes is another key advantage. Instead of designing larger, often more hazardous, batch reactors, production volume is increased by extending the operational time of the flow system or by running multiple systems in parallel ("scaling out"). This approach improves safety and allows for more flexible and on-demand manufacturing. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for β-Amino Acid Esters

| Feature | Batch Bioreactor | Continuous-Flow Microreactor |

| Reaction Time | ~24 hours | ~30 minutes |

| Process Control | Moderate | High (Precise control of temperature, pressure, and mixing) |

| Heat Transfer | Limited | Excellent |

| Scalability | Complex and costly redesign | Linear (longer run times or parallel units) |

| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |

This table synthesizes data from comparative studies on β-amino acid ester synthesis to illustrate the advantages of continuous flow processing. mdpi.com

Integration of Green Chemistry Principles in Synthetic Design

The design of a synthetic route for this compound can be significantly improved by integrating the 12 Principles of Green Chemistry. nih.gov This framework guides chemists in developing more environmentally benign processes. nih.gov

Key principles applicable to this synthesis include:

Prevention : It is better to prevent waste than to treat it after it has been created. nih.gov Continuous flow processes contribute to this by often providing higher yields and fewer byproducts compared to batch methods.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov The synthesis of this compound via the Michael addition of ethylamine (B1201723) to ethyl propiolate is an example of a 100% atom-economical reaction.

Use of Renewable Feedstocks : A raw material should be renewable whenever technically and economically practicable. nih.gov A key starting material, ethyl acrylate (B77674) (which can be a precursor to the propiolate), is now being produced from bioethanol derived from biomass. arkema.comchemanalyst.com This reduces the reliance on fossil fuels and lowers the product's carbon footprint by up to 30%. chemanalyst.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov The use of enzymes or other catalysts, which can be used in small amounts and recycled, is preferable to using reagents in stoichiometric quantities that are consumed and generate waste.

Strategies for Catalyst Recycling and Reusability

The choice of catalyst is critical for a sustainable synthesis. For the production of this compound and related compounds, heterogeneous or immobilized catalysts are highly desirable as they can be easily separated from the reaction mixture and reused. researchgate.net

Table 2: Reusability of Immobilized Lipase Catalysts in Ester Synthesis

| Catalyst | Number of Reuse Cycles | Remaining Catalytic Activity |

| Novozym® 435 | 14 | 90% |

| Lipozyme® TL-IM | 27 | 82% |

| Candida sp. 99-125 (immobilized) | 7 | 90% |

Data compiled from studies on various esterification and transesterification reactions, demonstrating the high potential for catalyst recycling in related processes. researchgate.net

Methodologies for Waste Minimization and Resource Efficiency in Production

A sustainable manufacturing process for this compound must prioritize waste minimization and resource efficiency. The strategies discussed previously—continuous flow chemistry, green chemistry principles, and catalyst recycling—all contribute directly to this goal.

Waste Minimization : Green synthesis routes have demonstrated dramatic reductions in waste. By replacing organic solvents with water and implementing more efficient catalytic methods, waste generation in some processes has been reduced from 86 kg of waste per kg of product to just 17 kg. nih.gov The use of atom-economical reactions, such as the addition of ethylamine to an acrylate or propiolate precursor, inherently minimizes byproduct formation.

Resource Efficiency : Continuous flow systems improve resource efficiency by minimizing the volume of solvents needed and enabling better energy management due to their superior heat transfer capabilities. beilstein-journals.org The use of renewable feedstocks, such as bio-based ethyl acrylate, directly improves the sustainability profile of the final product by reducing the consumption of depleting fossil resources. arkema.com Furthermore, real-time analysis and process automation, often integrated into modern continuous manufacturing systems, allow for precise control that prevents off-spec batches, thereby saving raw materials and energy that would be wasted in failed reactions. mdpi.comnih.gov

By combining these advanced process chemistry considerations, the production of this compound can be aligned with modern standards of sustainable and efficient chemical manufacturing.

Q & A

Q. What are the optimal synthetic routes for beta-ethylaminoacrylic acid ethyl ester, and how can purity be maximized during synthesis?

this compound is typically synthesized via condensation reactions involving ethyl cyanoacetate and substituted hydrazones under acidic conditions (e.g., acetic acid with ammonium acetate). To maximize purity, researchers should employ gradient elution in column chromatography and validate purity using HPLC or GC-MS . Kinetic control of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structural integrity of this compound?

- NMR : Analyze the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and the acrylate moiety (δ ~5.8–6.5 ppm for conjugated double bonds).

- IR : Confirm ester carbonyl stretching (~1740 cm⁻¹) and amino group vibrations (~3300 cm⁻¹).

- GC-MS : Use electron ionization to detect molecular ion peaks (e.g., m/z for [M+H]⁺) and fragmentation patterns .

Q. What are the best practices for evaluating the compound’s stability under varying storage conditions?

Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Protect from light using amber glassware, and consider lyophilization for long-term storage. Degradation products, such as hydrolyzed acrylic acid derivatives, should be monitored .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., neuroexcitatory vs. inhibitory effects) may arise from stereochemical variations or assay conditions. Use enantioselective synthesis to isolate specific stereoisomers and validate activities via in vitro receptor-binding assays (e.g., kainoid receptor affinity studies). Cross-reference results with computational docking simulations to identify binding site interactions .

Q. What methodological strategies are effective for studying the compound’s role in oxidative stress pathways relevant to neurodegenerative diseases?

- In vitro : Expose neuronal cell lines (e.g., SH-SY5Y) to this compound and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).

- In vivo : Use transgenic Drosophila or rodent PD models to assess neuroprotection via behavioral assays (e.g., rotarod performance) and immunohistochemical analysis of dopaminergic neurons .

Q. How can enantioselective esterases be leveraged to improve the kinetic resolution of this compound derivatives?

Hyperthermophilic esterases (e.g., PestE from Pyrobaculum calidifontis) exhibit high enantioselectivity (E > 100) for chiral carboxylic acids. Optimize hydrolysis reactions at elevated temperatures (70–90°C) and pH 7–8, monitoring enantiomeric excess (ee) via chiral HPLC. Mutagenesis studies can further enhance enzyme specificity for tertiary alcohol acetates .

Q. What computational approaches are recommended for predicting the ADMET properties of this compound analogs?

Use QSAR models (e.g., SwissADME, pkCSM) to predict bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Molecular dynamics simulations can assess binding stability with targets like thymidylate synthase (TS) or dihydrofolate reductase (DHFR) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between steric and electronic effects in this compound reactions?

- Steric effects : Compare reaction rates of bulky substituents (e.g., tert-butyl) vs. smaller groups (e.g., methyl) under identical conditions.

- Electronic effects : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and analyze Hammett plots for linear free-energy relationships .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.